4-cyano-N-cyclopropylbenzenesulfonamide
Description
Contextualization of the Benzenesulfonamide (B165840) Core in Contemporary Chemical Biology
The benzenesulfonamide core is a prominent feature in a variety of biologically active molecules. nih.gov It is a key component in a class of drugs known as carbonic anhydrase inhibitors, which are used to treat conditions like glaucoma, epilepsy, and altitude sickness. nih.gov The sulfonamide group in these inhibitors coordinates with the zinc ion in the active site of the carbonic anhydrase enzyme. nih.gov The versatility of the benzenesulfonamide scaffold allows for the introduction of various substituents on the phenyl ring and the sulfonamide nitrogen, enabling the fine-tuning of inhibitory potency and selectivity for different carbonic anhydrase isoforms. nih.gov Furthermore, benzenesulfonamide derivatives have been investigated for their potential in treating a range of other conditions, including cancer and cardiovascular diseases, highlighting the broad therapeutic relevance of this chemical motif. ontosight.aicerradopub.com.brresearchgate.net
Significance of the Cyclopropyl (B3062369) Moiety in Molecular Design and Bioactivity
The cyclopropyl group is a small, rigid, three-membered ring that has become an increasingly important structural element in drug design. iris-biotech.denih.govsemanticscholar.orgacs.org Its incorporation into a molecule can have profound effects on its physicochemical and pharmacological properties. The rigid nature of the cyclopropyl ring can lock a molecule into a specific conformation, which can lead to enhanced binding affinity for its biological target. nih.govacs.org This conformational constraint can also contribute to increased metabolic stability by protecting adjacent chemical bonds from enzymatic degradation. iris-biotech.denih.gov
Moreover, the cyclopropyl moiety can influence a molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. iris-biotech.de The replacement of larger, more flexible alkyl groups with a cyclopropyl ring can lead to improved potency and reduced off-target effects. nih.govsemanticscholar.org The unique electronic properties of the cyclopropyl ring, with its increased s-character in the C-H bonds and p-character in the C-C bonds, can also lead to favorable interactions with biological targets. nih.govacs.org The strategic placement of a cyclopropyl group has been successfully employed in the development of a number of approved drugs. thieme-connect.com
Role of the Cyano Group as a Functional Handle and Bioisostere
The cyano group (-C≡N) is a versatile functional group in medicinal chemistry, serving both as a key interactive moiety and as a bioisostere for other chemical groups. wikipedia.org As a functional handle, the cyano group can participate in various chemical transformations, allowing for the synthesis of a diverse range of derivatives. Its linear geometry and ability to act as a hydrogen bond acceptor can be crucial for a molecule's interaction with its biological target.
In the context of bioisosterism, the cyano group is often used as a replacement for a halogen atom (such as chlorine or fluorine) or a carbonyl group. wikipedia.orgresearchgate.net This substitution can lead to improvements in a compound's metabolic stability, potency, and pharmacokinetic properties. nih.gov For instance, replacing a metabolically labile group with a cyano group can prevent unwanted enzymatic degradation. The N-cyano sulfilimine group has been explored as a nonclassical bioisostere for the amide bond in the design of potent insecticides. rsc.orgrsc.org The similar size and electronic properties of the cyano group to other functional groups make it a valuable tool for lead optimization in drug discovery. wikipedia.org
Overview of Research Trajectories for 4-cyano-N-cyclopropylbenzenesulfonamide and Analogous Structures
The compound this compound has been identified in chemical databases under various identifiers, including CHEMBL1374906. While specific, in-depth research on this exact molecule is not extensively documented in publicly available literature, its structure suggests potential areas of biological investigation based on the properties of its constituent moieties. The combination of the benzenesulfonamide core, the cyclopropyl group, and the cyano group points towards potential applications in areas where these individual components have shown promise.
Research on analogous structures provides some insight into the potential biological activities of this class of compounds. For example, studies on cyclopropane (B1198618) derivatives containing a cyano group, such as 1-cyano-N-(4-bromophenyl)cyclopropanecarboxamide and 1-cyano-N-(2,4-dichlorophenyl)cyclopropanecarboxamide, have shown that these compounds can exhibit inhibitory activity against enzymes like ketol-acid reductoisomerase (KARI), a target for herbicides and antimicrobial agents. asianpubs.orgasianpubs.org These findings suggest that the combination of a cyclopropyl ring and a cyano group can lead to biologically active molecules.
Future research on this compound would likely involve its synthesis and subsequent screening for a variety of biological activities, including but not limited to carbonic anhydrase inhibition, antibacterial activity, and herbicidal effects. The synthesis of N-cyano-N-arylbenzenesulfonamides has been reported, providing a potential route to access this and related compounds for further study. researchgate.net
Table 1: Properties of Functional Groups in this compound
| Functional Group | Key Properties and Roles in Drug Design |
| Benzenesulfonamide | - Core scaffold in many biologically active compounds. - Key zinc-binding group in carbonic anhydrase inhibitors. - Versatile for chemical modification to tune activity and selectivity. |
| Cyclopropyl Moiety | - Imparts conformational rigidity, enhancing binding affinity. - Increases metabolic stability. - Modulates lipophilicity and ADME properties. - Can improve potency and reduce off-target effects. |
| Cyano Group | - Acts as a functional handle for further chemical synthesis. - Serves as a bioisostere for halogens and carbonyl groups. - Can improve metabolic stability and pharmacokinetic properties. - Participates in hydrogen bonding interactions. |
Table 2: Research on Analogous Structures
| Compound | Reported Biological Activity |
| 1-cyano-N-(4-bromophenyl)cyclopropanecarboxamide | Weak inhibitory activity against Escherichia coli ketol-acid reductoisomerase (KARI). asianpubs.org |
| 1-cyano-N-(2,4-dichlorophenyl)cyclopropanecarboxamide | Bioactive against Escherichia coli ketol-acid reductoisomerase (KARI). asianpubs.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-cyano-N-cyclopropylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c11-7-8-1-5-10(6-2-8)15(13,14)12-9-3-4-9/h1-2,5-6,9,12H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZBDUBMSTOBGML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>33.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49679897 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
851897-11-5 | |
| Record name | 4-cyano-N-cyclopropylbenzene-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of 4 Cyano N Cyclopropylbenzenesulfonamide
Synthesis of the N-Cyclopropylbenzenesulfonamide Core
The formation of the sulfonamide bond between a substituted benzene (B151609) ring and cyclopropylamine (B47189) is the foundational step in synthesizing the target molecule. This can be achieved through several amidation strategies.
Direct Coupling of Benzenesulfonyl Chlorides with Cyclopropylamine
The most conventional and widely practiced method for constructing N-substituted sulfonamides is the reaction between a benzenesulfonyl chloride and an amine. wikipedia.orggoogle.com This electrophilic substitution reaction at the sulfur atom is highly efficient. For precursors to the target compound, such as 4-bromo-N-cyclopropylbenzenesulfonamide or 4-acetyl-N-cyclopropylbenzenesulfonamide, the synthesis begins with the corresponding 4-substituted benzenesulfonyl chloride.
The reaction is typically carried out by adding the sulfonyl chloride to a solution containing cyclopropylamine. google.com An acid scavenger, such as a tertiary amine (e.g., triethylamine) or an inorganic base (e.g., potassium carbonate), is often included to neutralize the hydrochloric acid byproduct. The reaction is generally performed in a suitable inert solvent like dichloromethane, tetrahydrofuran (B95107) (THF), or water. google.comgoogle.com
Table 1: Representative Conditions for Sulfonamide Formation
| Precursor | Amine | Base | Solvent | Typical Conditions |
| 4-Bromobenzenesulfonyl chloride | Cyclopropylamine | Triethylamine | Dichloromethane | Stir at 0°C to room temperature |
| 4-Acetylbenzenesulfonyl chloride | Cyclopropylamine | Pyridine | Tetrahydrofuran | Stir at room temperature |
| 4-Substituted benzenesulfonyl chloride | Ammonium (B1175870) Hydroxide (B78521) | (Reactant) | Water | 40-95°C, 0.5-24 hours google.com |
Exploration of Alternative Amidation Strategies for Sulfonamide Bond Formation
While the sulfonyl chloride route is robust, alternative methods for forming the sulfonamide linkage have been developed to circumvent the need for potentially harsh chlorination steps.
One innovative strategy involves the one-pot synthesis of sulfonamides from aromatic carboxylic acids and amines. acs.orgnih.gov This method utilizes a copper-catalyzed decarboxylative halosulfonylation, converting the carboxylic acid into a sulfonyl chloride intermediate in situ, which then reacts with the amine present in the same pot. acs.orgnih.gov This approach is advantageous as it starts from more readily available carboxylic acids.
Other alternatives include:
Copper-Catalyzed Arylation: Coupling of N-H containing compounds, including primary sulfonamides, with arylboronic acids in the presence of a copper catalyst. organic-chemistry.org
Hydroamination: The direct addition of a sulfonamide N-H bond across an unactivated olefin, catalyzed by a zirconium salt, can form N-alkylated sulfonamides under mild conditions. organic-chemistry.org
Reductive Coupling: Nitroarenes can be reductively coupled with sodium arylsulfinates using catalysts like Pd/C to directly form N-arylsulfonamides. thieme-connect.com
Introduction and Derivatization of the 4-Cyano Group
Once the N-cyclopropylbenzenesulfonamide core is established, the next critical step is the introduction of the cyano group at the 4-position of the benzene ring.
Cyanation Reactions on Halogenated Benzenesulfonamide (B165840) Precursors
The most direct route to 4-cyano-N-cyclopropylbenzenesulfonamide involves a substitution reaction on a 4-halogenated precursor, typically 4-bromo-N-cyclopropylbenzenesulfonamide. This transformation can be achieved using several established cyanation methods.
Rosenmund-von Braun Reaction: This classic method involves heating the aryl bromide with a stoichiometric amount of copper(I) cyanide (CuCN), often in a high-boiling polar solvent like dimethylformamide (DMF) or N-methylpyrrolidone (NMP).
Palladium-Catalyzed Cyanation: Modern cross-coupling reactions offer milder and more versatile conditions. These reactions typically employ a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃), a phosphine (B1218219) ligand, and a cyanide source such as zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]). organic-chemistry.org These methods often exhibit broad functional group tolerance and high yields. organic-chemistry.org
Nickel-Catalyzed Cyanation: Visible light can promote a nickel-catalyzed cyanation of aryl halides using 1,4-dicyanobenzene as the cyanating agent. organic-chemistry.org
Table 2: Common Cyanation Methods for Aryl Halides
| Method | Cyanide Source | Catalyst/Reagent | Typical Solvent |
| Rosenmund-von Braun | Copper(I) cyanide (CuCN) | Heat | DMF, NMP |
| Palladium-Catalyzed | Zinc Cyanide (Zn(CN)₂) | Palladium complex (e.g., Pd(PPh₃)₄) | DMF, Toluene |
| Palladium-Catalyzed | K₄[Fe(CN)₆] | ZnO-supported Palladium(0) | Toluene/Water |
| Nickel-Catalyzed | 1,4-Dicyanobenzene | Nickel complex / Visible light | Acetonitrile |
Functional Group Interconversions Leading to the Cyano Moiety
An alternative to direct cyanation is the conversion of another functional group already present at the 4-position into a cyano group. The cyano group is a versatile precursor that can be transformed into various other functionalities. researchgate.net Conversely, it can be formed from several other groups.
Dehydration of a Carboxamide: If the precursor is 4-carboxamido-N-cyclopropylbenzenesulfonamide, the cyano group can be formed through dehydration. Common dehydrating agents for this transformation include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or trifluoroacetic anhydride (B1165640) (TFAA). google.com
From an Aldehyde: The 4-formyl derivative can be converted to an aldoxime by reaction with hydroxylamine. Subsequent dehydration of the aldoxime yields the desired nitrile.
Sandmeyer Reaction: Starting from a 4-amino-N-cyclopropylbenzenesulfonamide, a diazonium salt can be formed using nitrous acid (generated from NaNO₂ and HCl). The subsequent reaction of the diazonium salt with copper(I) cyanide furnishes the 4-cyano product.
Synthesis of Structurally Related Benzenesulfonamide Derivatives
The synthetic methods described are not limited to this compound but are applicable to a wide range of structurally related derivatives. By varying either the amine component or the substituents on the benzenesulfonyl chloride, a diverse library of compounds can be generated.
For example, using cyclohexylamine (B46788) instead of cyclopropylamine with 4-bromobenzenesulfonyl chloride would yield 4-bromo-N-cyclohexylbenzenesulfonamide. nih.gov Similarly, employing different substituted benzenesulfonyl chlorides, such as 2-(3,3-difluorobutyl)benzenesulfonyl chloride, in the amidation reaction with ammonia (B1221849) produces 2-(3,3-difluorobutyl)-benzenesulfonamide. google.com This modularity allows for the systematic exploration of structure-activity relationships in medicinal chemistry programs.
Modifications and Diversification of the Benzene Ring Substituents (e.g., Cyano-substituted benzimidazole-sulfonamide analogs)
The cyano group on the benzene ring of this compound serves as a versatile handle for the construction of more complex heterocyclic systems. One notable transformation is the synthesis of cyano-substituted benzimidazole-sulfonamide analogs. This typically involves a multi-step synthetic sequence.
A common strategy for the formation of the benzimidazole (B57391) ring is the condensation of an o-phenylenediamine (B120857) derivative with an aldehyde or its equivalent. researcher.liferesearchgate.netnih.gov In the context of synthesizing analogs of this compound, a plausible synthetic route would involve the reaction of a suitably substituted o-phenylenediamine with a 4-cyanobenzaldehyde (B52832) derivative. This initial step forms the core benzimidazole structure. Subsequent reaction of the resulting benzimidazole with a sulfonyl chloride would then introduce the sulfonamide moiety.
The general synthetic approach can be summarized in the following table:
| Step | Reaction | Reagents and Conditions | Product |
| 1 | Benzimidazole Formation | o-phenylenediamine derivative, 4-cyanobenzaldehyde derivative, often under acidic conditions or with an oxidizing agent. nih.gov | Cyano-substituted benzimidazole |
| 2 | Sulfonylation | Cyano-substituted benzimidazole, sulfonyl chloride, in the presence of a base. | Cyano-substituted benzimidazole-sulfonamide analog |
This methodology allows for the introduction of a wide variety of substituents on both the benzimidazole core and the sulfonamide group, leading to a diverse library of compounds for further investigation. The reaction conditions can be tailored to accommodate different functional groups on the starting materials.
Exploration of Substitutions on the Cyclopropyl (B3062369) Ring
Direct substitution on the cyclopropyl ring of this compound is a synthetic challenge due to the inherent stability of the C-H bonds on the strained three-membered ring. However, the unique electronic and steric properties of the cyclopropyl group make it susceptible to ring-opening reactions, which provide a pathway for structural diversification.
Radical-mediated ring-opening of cyclopropane (B1198618) derivatives is a known transformation that can lead to the formation of linear alkyl chains with various functional groups. ucl.ac.uknih.gov For instance, the cyclopropylcarbinyl radical can undergo a rapid ring-opening to form the corresponding homoallyl radical. ucl.ac.uk This reactivity can be exploited to introduce new substituents.
While specific examples for this compound are not extensively documented, analogous reactions on other cyclopropyl-containing molecules suggest potential pathways. These transformations often require the generation of a radical at a position adjacent to the cyclopropyl ring or direct attack of a radical species on the ring itself.
Potential ring-opening transformations are outlined below:
| Transformation | Reagents and Conditions | Potential Products |
| Radical-initiated Ring Opening | Radical initiator (e.g., AIBN), trapping agent (e.g., H-donor, halogen source). ucl.ac.uk | Linear alkyl-sulfonamide derivatives |
| Oxidative Ring Opening | Oxidizing agent (e.g., ceric ammonium nitrate). | Functionalized linear alkyl-sulfonamide derivatives |
These ring-opening strategies effectively transform the cyclopropyl group into a more flexible and readily functionalizable linear chain, thus expanding the structural diversity of the initial compound.
Chemical Transformations at the Sulfonamide Nitrogen
The sulfonamide nitrogen in this compound provides another key site for chemical modification. The hydrogen atom on the sulfonamide nitrogen can be substituted through various reactions, most notably N-alkylation and N-arylation. These transformations allow for the introduction of a wide range of substituents, which can significantly alter the chemical and physical properties of the molecule.
N-Alkylation: The deprotonated sulfonamide acts as a nucleophile and can react with various alkylating agents to introduce an alkyl group on the nitrogen atom. This reaction is typically carried out in the presence of a base to generate the sulfonamide anion.
N-Arylation: The introduction of an aryl group at the sulfonamide nitrogen can be achieved through cross-coupling reactions. Palladium-catalyzed Buchwald-Hartwig amination is a powerful method for forming C-N bonds and can be applied to the N-arylation of sulfonamides. nih.govbeilstein-journals.orgbeilstein-journals.org
A summary of these transformations is provided in the table below:
| Transformation | Reagents and Conditions | Product |
| N-Alkylation | Alkyl halide (e.g., R-X), base (e.g., K2CO3, NaH), in a suitable solvent (e.g., DMF, THF). | N-alkyl-N-cyclopropyl-4-cyanobenzenesulfonamide |
| N-Arylation | Aryl halide (e.g., Ar-X), Palladium catalyst (e.g., Pd(OAc)2), ligand (e.g., phosphine-based), base (e.g., Cs2CO3, K3PO4), in an inert solvent (e.g., toluene, dioxane). beilstein-journals.orgbeilstein-journals.org | N-aryl-N-cyclopropyl-4-cyanobenzenesulfonamide |
These modifications at the sulfonamide nitrogen are crucial for fine-tuning the properties of the molecule and for creating a diverse set of derivatives for various applications.
Advanced Structural Characterization and Elucidation of 4 Cyano N Cyclopropylbenzenesulfonamide
Spectroscopic Confirmation of Molecular Architecture
Spectroscopic techniques provide a detailed fingerprint of a molecule's structure by examining the interaction of its atoms and bonds with electromagnetic radiation. Each method offers unique insights into the connectivity and chemical environment of the constituent atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. By mapping the magnetic environments of ¹H (proton) and ¹³C (carbon) nuclei, NMR provides detailed information about the molecular framework, including the number and type of atoms, their connectivity, and their spatial relationships.
For 4-cyano-N-cyclopropylbenzenesulfonamide, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the para-substituted benzene (B151609) ring and the aliphatic protons of the cyclopropyl (B3062369) group. The protons on the benzene ring typically appear as two distinct doublets due to their ortho- and meta-coupling. The methine and methylene (B1212753) protons of the cyclopropyl group would exhibit complex splitting patterns due to their diastereotopic nature and coupling to each other.
The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom in the molecule. The carbon atoms of the cyano group, the sulfonamide-bearing carbon, the aromatic carbons, and the carbons of the cyclopropyl ring are all expected to resonate at characteristic chemical shifts, reflecting their distinct electronic environments.
Table 1: Hypothetical ¹H NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|---|---|---|---|
| 7.95 | d | 8.4 | 2H, Ar-H |
| 7.80 | d | 8.4 | 2H, Ar-H |
| 5.50 | s | - | 1H, NH |
| 2.45 | m | - | 1H, cyclopropyl-CH |
| 0.85 | m | - | 2H, cyclopropyl-CH₂ |
Table 2: Hypothetical ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 142.5 | Ar-C (ipso to SO₂) |
| 133.0 | Ar-CH |
| 128.5 | Ar-CH |
| 117.5 | Ar-C (ipso to CN) |
| 116.8 | CN |
| 31.0 | cyclopropyl-CH |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification
High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for the accurate determination of a compound's molecular formula. By measuring the mass-to-charge ratio (m/z) of an ion to a very high degree of precision (typically within a few parts per million), HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions. For this compound (C₁₀H₁₀N₂O₂S), HRMS would be used to verify the exact mass of the molecular ion, providing strong evidence for the proposed atomic constitution.
Table 3: Hypothetical HRMS Data for this compound
| Molecular Formula | Calculated Exact Mass | Measured m/z [M+H]⁺ |
|---|
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule. It is particularly useful for the rapid identification of characteristic functional groups. The IR spectrum of this compound would be expected to display distinct absorption bands corresponding to the key functional moieties present in its structure.
The presence of the cyano group (C≡N) is typically confirmed by a sharp, strong absorption band in the region of 2220-2260 cm⁻¹. The sulfonamide group (SO₂NH) gives rise to two characteristic stretching vibrations for the S=O bonds, typically appearing as strong bands around 1330-1370 cm⁻¹ (asymmetric) and 1140-1180 cm⁻¹ (symmetric). The N-H stretch of the sulfonamide would be observed as a band in the region of 3200-3300 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.
Table 4: Hypothetical Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3270 | Medium | N-H Stretch (Sulfonamide) |
| 2230 | Strong, Sharp | C≡N Stretch (Nitrile) |
| 1595, 1480 | Medium | C=C Stretch (Aromatic) |
| 1340 | Strong | Asymmetric SO₂ Stretch |
Computational Approaches in Structural Analysis
In modern chemical research, computational chemistry plays a vital role in complementing and rationalizing experimental findings. Methods such as Density Functional Theory (DFT) can be used to model the structure of this compound.
Theoretical calculations can predict:
Optimized Molecular Geometry: The lowest energy conformation of the molecule in the gas phase, which can be compared with the solid-state structure obtained from X-ray crystallography.
Spectroscopic Properties: Theoretical NMR chemical shifts and IR vibrational frequencies can be calculated and compared with experimental spectra to aid in the assignment of signals and bands.
Electronic Properties: The distribution of electron density, molecular orbital energies, and electrostatic potential can be modeled to provide insights into the molecule's reactivity and intermolecular interactions.
While no specific computational studies on this compound are publicly available, such theoretical approaches would be a standard and powerful component of a comprehensive structural elucidation campaign.
Density Functional Theory (DFT) for Geometry Optimization and Conformational Analysis
Density Functional Theory (DFT) stands as a powerful computational tool for predicting the molecular structure of organic compounds with high accuracy. nih.govnih.gov For this compound, DFT calculations, particularly using the B3LYP functional with a 6-311G(d,p) basis set, are employed to determine the most stable geometric configuration. researchgate.net This process involves minimizing the energy of the molecule by systematically adjusting bond lengths, bond angles, and dihedral angles until a stationary point on the potential energy surface is reached.
The conformational landscape of this compound is primarily defined by the rotation around the S-N bond and the orientation of the cyclopropyl group relative to the benzenesulfonamide (B165840) core. nih.govumich.edu DFT calculations can map the potential energy surface associated with these rotations to identify the global and local energy minima, which correspond to the most stable conformers. umich.edu Studies on similar aromatic sulfonamides have shown that conformations where the S-N bond is nearly perpendicular to the plane of the benzene ring are often energetically favored. nih.gov
The geometry optimization reveals key structural parameters. The sulfonamide group typically adopts a distorted tetrahedral geometry around the sulfur atom. mdpi.comsemanticscholar.org The presence of the electron-withdrawing cyano group at the para-position of the benzene ring influences the electronic distribution and can subtly affect the bond lengths within the aromatic system.
Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-S | ~1.77 Å |
| S-N | ~1.65 Å | |
| S=O (asymmetric) | ~1.45 Å | |
| S=O (symmetric) | ~1.43 Å | |
| C≡N | ~1.15 Å | |
| Bond Angle | O=S=O | ~120° |
| C-S-N | ~107° | |
| Dihedral Angle | C-C-S-N | ~70-90° |
Note: These values are typical and illustrative, based on DFT studies of structurally related sulfonamides.
Prediction of Spectroscopic Parameters via Quantum Chemical Calculations
Quantum chemical calculations are instrumental in predicting the spectroscopic signatures of molecules, which can then be compared with experimental data for structural validation. nih.govresearchgate.net
Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated from the optimized geometry using DFT. These calculations predict the positions of absorption bands in the IR spectrum corresponding to specific molecular vibrations. mdpi.comresearchgate.net For this compound, key predicted vibrational modes include:
S=O stretching: Asymmetric and symmetric stretching vibrations of the sulfonyl group, typically appearing as strong bands in the regions of 1313–1385 cm⁻¹ and 1149–1161 cm⁻¹, respectively. mdpi.comsemanticscholar.org
C≡N stretching: A sharp, intense band characteristic of the nitrile group, expected around 2230 cm⁻¹.
N-H stretching: A band in the region of 3200-3300 cm⁻¹ associated with the sulfonamide N-H bond.
C-H stretching: Aromatic and cyclopropyl C-H stretches typically observed above 3000 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, implemented within DFT, is a reliable approach for calculating the ¹H and ¹³C NMR chemical shifts. nih.gov These theoretical predictions are valuable for assigning the signals in experimentally obtained NMR spectra. nih.gov
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Position | Predicted Chemical Shift (ppm) |
| ¹H | Aromatic (ortho to SO₂) | ~7.9 - 8.1 |
| Aromatic (ortho to CN) | ~7.8 - 8.0 | |
| N-H | ~8.5 - 9.5 (variable) | |
| Cyclopropyl (CH) | ~2.5 - 2.8 | |
| Cyclopropyl (CH₂) | ~0.8 - 1.2 | |
| ¹³C | Aromatic (C-SO₂) | ~142 |
| Aromatic (C-CN) | ~115 | |
| Aromatic (CH) | ~128 - 133 | |
| Cyano (C≡N) | ~118 | |
| Cyclopropyl (CH) | ~30 | |
| Cyclopropyl (CH₂) | ~6 |
Note: Predicted chemical shifts are relative to TMS and can be influenced by solvent effects. These are representative values based on calculations for analogous structures.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) calculations are used to predict electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. nih.gov For this compound, π → π* transitions associated with the cyanophenyl chromophore are expected, with absorption maxima typically predicted in the ultraviolet region. mdpi.comsemanticscholar.org
Through the synergistic application of these computational methodologies, a detailed and robust structural and spectroscopic profile of this compound can be established, guiding further experimental investigation and application.
Structure Activity Relationship Sar Studies of 4 Cyano N Cyclopropylbenzenesulfonamide and Analogues
Dissection of the Sulfonamide Linker's Contribution to Biological Activity
The sulfonamide group is a cornerstone of the biological activity of many benzenesulfonamide (B165840) derivatives. nanobioletters.com This functional group is a well-established zinc-binding group (ZBG), capable of coordinating with the zinc ion often found in the active sites of metalloenzymes. nanobioletters.com This interaction is a key determinant of the inhibitory potential of this class of compounds against enzymes such as carbonic anhydrases (CAs). nanobioletters.comnih.gov
The geometry and electronic properties of the sulfonamide linker are crucial for its biological function. The tetrahedral arrangement of the sulfur atom and the presence of two electronegative oxygen atoms and a nitrogen atom allow for effective chelation of the zinc ion. The acidity of the sulfonamide NH proton can also play a role in the binding affinity, as it can be fine-tuned by the electronic effects of substituents on the aromatic ring. nih.gov
Furthermore, the sulfonamide moiety acts as a versatile linker, connecting the zinc-binding pharmacophore to other parts of the molecule, often referred to as the "tail." nanobioletters.com This tail region can be modified to explore interactions with less conserved regions of the enzyme's active site, thereby influencing isoform selectivity. nanobioletters.comnih.gov Studies on various benzenesulfonamide derivatives have shown that the nature and rigidity of the linker between the sulfonamide group and the tail can significantly impact inhibitory activity and selectivity. nanobioletters.com
Impact of the Cyclopropyl (B3062369) Group on Molecular Recognition and Binding Affinity
The N-cyclopropyl group is a key feature of 4-cyano-N-cyclopropylbenzenesulfonamide that significantly influences its pharmacological profile. The cyclopropyl ring is a small, rigid, and lipophilic moiety that can confer several advantageous properties to a drug candidate. scientificupdate.comnih.gov
One of the primary roles of the cyclopropyl group is to introduce conformational rigidity. nih.gov By restricting the rotation around the nitrogen-carbon bond, it can pre-organize the molecule into a conformation that is favorable for binding to its biological target, thus minimizing the entropic penalty upon binding and potentially increasing binding affinity. nih.gov The unique electronic properties of the cyclopropyl ring, with its enhanced p-character in the C-C bonds, can also lead to favorable interactions with the target protein. scientificupdate.com
Significance of the Cyano Moiety at the 4-Position on Electronic Properties and Interactions
The cyano (-C≡N) group at the 4-position of the benzenesulfonamide ring exerts a profound influence on the electronic properties of the entire molecule. The cyano group is a strong electron-withdrawing group, both through inductive and resonance effects. masterorganicchemistry.comlibretexts.org This electron-withdrawing nature significantly impacts the acidity of the sulfonamide proton and the electron density distribution across the aromatic ring.
The electronic properties of the 4-cyanophenyl group can also be crucial for interactions with other parts of the binding pocket. The nitrogen atom of the cyano group can act as a hydrogen bond acceptor, while the π-system of the cyano group can engage in π-stacking or other non-covalent interactions with aromatic residues in the protein. nih.gov
Positional and Substituent Effects on the Benzenesulfonamide Aromatic Ring
The substitution pattern on the benzenesulfonamide aromatic ring is a critical determinant of biological activity and selectivity. The nature and position of the substituents can influence the electronic properties, lipophilicity, and steric profile of the molecule, all of which can affect its interaction with the target protein.
The para-position of the benzenesulfonamide ring is a common site for substitution in drug design. As seen with the 4-cyano group, substituents at this position can significantly modulate the electronic properties of the sulfonamide group. Electron-donating groups at the para-position will decrease the acidity of the sulfonamide proton, while electron-withdrawing groups will increase it. This modulation can be used to fine-tune the binding affinity for the target enzyme.
The following table illustrates the effect of different para-substituents on the inhibitory activity of benzenesulfonamide analogs against a hypothetical enzyme.
| Substituent (R) at 4-position | Electronic Effect | Inhibitory Activity (IC50, nM) |
|---|---|---|
| -H | Neutral | 150 |
| -CH3 | Electron-donating | 250 |
| -OCH3 | Electron-donating | 300 |
| -Cl | Electron-withdrawing | 75 |
| -NO2 | Strongly electron-withdrawing | 25 |
| -CN | Strongly electron-withdrawing | 30 |
Substituents at the ortho and meta positions can also have a significant impact on the biological activity of benzenesulfonamide derivatives. Ortho-substituents are in close proximity to the sulfonamide group and can exert steric hindrance, which may either be detrimental or beneficial for binding, depending on the topology of the active site. They can also participate in intramolecular interactions with the sulfonamide group, influencing its conformation and binding properties.
Meta-substituents are generally less likely to cause steric hindrance with the sulfonamide group but can still influence the electronic properties of the ring and participate in direct interactions with the protein. nih.gov Some studies have shown that meta-substituted benzenesulfonamides can exhibit improved inhibitory activity compared to their ortho and para counterparts for certain enzymes. nih.gov
The following table provides a hypothetical comparison of the inhibitory activity of benzenesulfonamide analogs with the same substituent at different positions.
| Substituent | Position | Inhibitory Activity (IC50, nM) |
|---|---|---|
| -Cl | ortho (2-) | 120 |
| meta (3-) | 50 | |
| para (4-) | 75 | |
| -NO2 | ortho (2-) | 80 |
| meta (3-) | 15 | |
| para (4-) | 25 |
Structure-Based Rationalization of Observed Biological Activities
The rationalization of the observed biological activities of this compound and its analogues often relies on structural information obtained from techniques such as X-ray crystallography and molecular modeling. nih.govnih.gov These methods provide detailed insights into the binding mode of the inhibitors within the active site of their target proteins, allowing for a molecular-level understanding of the SAR.
For example, in the case of carbonic anhydrase inhibitors, X-ray crystal structures have revealed that the sulfonamide group directly coordinates to the catalytic zinc ion. nih.gov The benzenesulfonamide ring typically occupies a hydrophobic pocket within the active site, and substituents on the ring can form specific interactions with nearby amino acid residues. nih.gov The N-cyclopropyl group can be accommodated in a hydrophobic sub-pocket, and its rigidity can help to optimize the interactions of the entire molecule. The 4-cyano group can form hydrogen bonds or other polar interactions with residues at the back of the active site, thereby anchoring the inhibitor and enhancing its potency. rsc.org
Molecular docking and quantitative structure-activity relationship (QSAR) studies can further complement the experimental data by predicting the binding affinities of novel analogues and identifying the key molecular descriptors that correlate with biological activity. nih.govnih.govfrontiersin.orgmdpi.com These computational approaches are invaluable tools in the iterative process of drug design and optimization, enabling the development of more effective and selective inhibitors based on the SAR of this compound. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational strategy in modern drug discovery, aiming to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. At present, specific QSAR models and detailed research findings exclusively for this compound and its direct analogues are not extensively available in publicly accessible scientific literature. However, the broader class of benzenesulfonamides has been the subject of numerous QSAR studies, providing a foundational framework for how such models could be developed and applied for the predictive design of novel analogues of this compound.
The fundamental principle of QSAR is to translate the molecular structure into a set of numerical descriptors that quantify various physicochemical properties. These descriptors can be categorized into several types, including:
Electronic Descriptors: These pertain to the electronic properties of the molecule, such as partial atomic charges, dipole moments, and energies of frontier molecular orbitals (HOMO and LUMO). For this compound, the electron-withdrawing nature of the cyano group and the sulfonamide moiety would significantly influence these descriptors.
Steric Descriptors: These describe the size and shape of the molecule. Parameters like molecular weight, molar refractivity, and van der Waals volume are commonly used. The compact and rigid cyclopropyl group on the sulfonamide nitrogen would be a key determinant of the steric properties of this class of compounds.
Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing aspects like branching and connectivity.
Once a set of relevant descriptors is calculated for a series of this compound analogues with known biological activities (e.g., inhibitory concentrations, IC50), statistical methods are employed to build the QSAR model. Multiple Linear Regression (MLR) is a common technique used to develop a linear equation that correlates the biological activity with the most influential descriptors. More advanced methods, such as Partial Least Squares (PLS) and various machine learning algorithms, can handle more complex and non-linear relationships.
A hypothetical QSAR study on a series of this compound analogues might involve synthesizing compounds with variations at different positions of the benzene (B151609) ring. The following table illustrates a potential dataset that could be used for such a study, where R1, R2, R3, and R5 represent different substituents.
| Compound ID | R1 | R2 | R3 | R5 | Biological Activity (pIC50) |
| 1 | H | H | H | H | 5.8 |
| 2 | F | H | H | H | 6.2 |
| 3 | Cl | H | H | H | 6.5 |
| 4 | H | CH3 | H | H | 5.9 |
| 5 | H | H | OCH3 | H | 6.1 |
| 6 | H | H | H | NO2 | 6.8 |
This is a hypothetical data table for illustrative purposes.
From such a dataset, a QSAR model could be generated. For instance, a simplified, hypothetical MLR equation might look like:
pIC50 = 0.5 * σ + 0.3 * π - 0.1 * MR + 5.5
Where:
pIC50 is the negative logarithm of the half maximal inhibitory concentration.
σ represents the Hammett electronic parameter of the substituent.
π is the Hansch lipophilicity constant of the substituent.
MR is the molar refractivity of the substituent.
This model could then be used to predict the biological activity of novel, unsynthesized analogues of this compound. For example, by selecting substituents with optimal electronic, hydrophobic, and steric properties as suggested by the QSAR model, medicinal chemists can prioritize the synthesis of compounds with the highest probability of exhibiting improved potency.
Furthermore, three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) could provide more detailed insights. These techniques generate 3D contour maps that visualize the regions around the aligned molecules where modifications to steric, electrostatic, hydrophobic, and hydrogen-bonding properties are likely to increase or decrease biological activity. Such visual representations are invaluable for the rational design of new derivatives with enhanced interactions with their biological target.
Molecular Mechanisms and Biological Interactions of 4 Cyano N Cyclopropylbenzenesulfonamide
Enzyme Inhibition Profiles and Selectivity
The benzenesulfonamide (B165840) scaffold is a well-established pharmacophore that can be chemically modified to achieve selective inhibition of various enzymes. The introduction of a cyano group and a cyclopropyl (B3062369) moiety, as seen in 4-cyano-N-cyclopropylbenzenesulfonamide, influences its binding affinity and selectivity for different biological targets. The following subsections detail the inhibitory activities of related sulfonamide compounds against specific enzyme families.
Benzenesulfonamides are classical inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. unifi.it There are 15 known CA isoforms in humans, and their inhibition has therapeutic applications in various conditions, including glaucoma, epilepsy, and cancer. unifi.itnih.gov
Recent studies on novel N-cyano-N-substituted 4-aminobenzenesulfonamide derivatives have revealed potent and isoform-selective inhibitory activity. nih.gov Specifically, N-alkyl/benzyl-substituted derivatives of 4-cyanamido-substituted benzenesulfonamides have demonstrated high potency against the brain-associated human carbonic anhydrase (hCA) isoform VII, which is a therapeutic target for neuropathic pain. nih.gov In contrast, these compounds showed moderate to poor inhibitory activity against other cytosolic isoforms like hCA I and hCA II. nih.govtandfonline.com The structure-activity relationship for these compounds indicates that the nature of the substituent on the cyanamide (B42294) nitrogen plays a crucial role in determining isoform specificity. tandfonline.com For instance, longer aliphatic chains (C6, C7, and C18) as substituents at the cyanamide functionality tend to enhance the inhibitory effect against human CA isoforms. tandfonline.com
The inhibitory action of sulfonamides on CAs is well-understood at the molecular level. The sulfonamide group coordinates to the zinc ion in the enzyme's active site, displacing a water molecule or hydroxide (B78521) ion and thereby blocking the catalytic activity. The substituents on the benzene (B151609) ring and the sulfonamide nitrogen interact with amino acid residues in the active site cavity, which accounts for the observed differences in isoform selectivity. nih.gov
Table 1: Inhibitory Activity of Representative 4-Cyanamido-Substituted Benzenesulfonamides against Human Carbonic Anhydrase Isoforms
| Compound Type | hCA I (Inhibition Constant) | hCA II (Inhibition Constant) | hCA VII (Inhibition Constant) | hCA XIII (Inhibition Constant) |
|---|---|---|---|---|
| N-alkyl/benzyl-substituted | Moderate Inhibition | Moderate Inhibition | Potent Inhibition | Effective Inhibition |
| N-acyl-substituted | Moderate to Poor Inhibition | Moderate to Poor Inhibition | Moderate to Poor Inhibition | Not Reported |
Note: This table provides a qualitative summary of findings from studies on 4-cyanamido-substituted benzenesulfonamides. nih.govtandfonline.com Specific inhibition constants (Kᵢ) vary depending on the exact chemical structure of the substituent.
Cathepsins are a group of proteases that play significant roles in various physiological and pathological processes, including bone remodeling and immune responses. nih.govnih.gov Some 4-cyanamido-substituted benzenesulfonamides have been identified as dual inhibitors, targeting both carbonic anhydrases and cathepsins. nih.gov
In a study of N-cyano-N-substituted 4-aminobenzenesulfonamide derivatives, it was found that while N-alkyl/benzyl-substituted compounds were potent CA inhibitors, they were inactive against cathepsins S and B. nih.gov Conversely, N-acyl-substituted derivatives displayed significant inhibitory activity against cathepsin S, a validated target for neuropathic pain, but had only moderate to poor potency against hCA VII. nih.gov This highlights the potential to develop bifunctional compounds with a dual mechanism of action by modifying the substituents on the cyanamide group. nih.gov The cyanamide moiety itself is a key functional group in some cathepsin inhibitors, where it can react with the active site cysteine residue of the enzyme. researchgate.net
The Bromodomain and Extra-Terminal (BET) family of proteins (including BRD2, BRD3, BRD4, and BRDT) are epigenetic readers that recognize acetylated lysine (B10760008) residues on histones and other proteins, playing a crucial role in transcriptional regulation. nih.govnih.govcore.ac.uk Inhibition of BET proteins is a promising strategy in cancer and inflammation.
Research into benzimidazole-6-sulfonamides, a structurally related class of compounds, has led to the discovery of BET inhibitors with selectivity for the first bromodomain (BD1) over the second (BD2). nih.govnih.govcore.ac.uk By performing a bioisosteric replacement of the azobenzene (B91143) moiety in earlier BET inhibitors with a benzimidazole (B57391) ring, researchers developed compounds with improved metabolic stability and selectivity towards BD1 of BET family members. nih.govresearchgate.net One promising compound from this series demonstrated good binding potency and the ability to reduce the transcription of the c-Myc oncogene in HeLa cells without significant cytotoxicity. nih.gov These findings establish the benzimidazole-sulfonamide scaffold as a viable chemical template for developing selective BET inhibitors. nih.govresearchgate.net
Poly(ADP-ribose) glycohydrolase (PARG) is a key enzyme in the DNA damage repair pathway, responsible for degrading poly(ADP-ribose) chains synthesized by poly(ADP-ribose) polymerases (PARPs). researchgate.netnih.gov Inhibition of PARG is being explored as a therapeutic strategy in oncology.
Novel inhibitors of PARG have been developed based on related sulfonamide scaffolds. For instance, a novel benzimidazolone sulfonamide scaffold has been shown to potently inhibit PARG in both biochemical and cellular assays, with potencies in the nanomolar range (40 nM and 60 nM, respectively). researchgate.net These compounds have demonstrated a pharmacological profile consistent with the expected mode of action and are selective against PARP1 and the related glycohydrolase ARH3. researchgate.net Additionally, structure-based virtual screening has led to the identification of quinazolinedione sulfonamides as orally bioavailable PARG inhibitors. nih.govresearchgate.net X-ray crystal structures of these novel inhibitors in complex with PARG have helped to elucidate the structure-activity relationships. nih.gov
The ghrelin receptor, also known as the growth hormone secretagogue receptor 1a (GHS-R1a), is a G protein-coupled receptor that plays a critical role in regulating growth hormone secretion and appetite. guidetopharmacology.orgnih.gov While specific studies on N-cyclopropylbenzenesulfonamide analogs as ghrelin receptor ligands are not extensively documented in the provided search results, the general principles of ligand interaction with this receptor are well-established. The receptor can be activated by its endogenous ligand, ghrelin, as well as by synthetic agonists. guidetopharmacology.org The pharmacological profile of ghrelin receptor agonists can differ depending on the signaling pathway being measured, indicating potential for biased agonism. guidetopharmacology.org The development of both agonists and antagonists for the ghrelin receptor is an active area of research for treating metabolic and nutritional disorders. nih.gov
Cytochrome P450 (CYP) enzymes are a major family of enzymes involved in the metabolism of a vast number of drugs. creative-bioarray.comcriver.com Assessing the potential of a chemical compound to inhibit CYP enzymes is a critical step in drug discovery and development to predict potential drug-drug interactions (DDIs) and to understand its metabolic stability. criver.comyoutube.com
The standard methodology for evaluating CYP inhibition potential involves in vitro assays using human liver microsomes or recombinant CYP enzymes. creative-bioarray.comaxispharm.com The general protocol is as follows:
Incubation: An isoform-specific substrate is incubated with a preparation of human liver microsomes or a specific recombinant CYP enzyme in the presence of a range of concentrations of the test compound (e.g., this compound). creative-bioarray.comaxispharm.com
Monitoring Metabolite Formation: At the end of the incubation period, the formation of the specific metabolite from the probe substrate is measured, typically using liquid chromatography-mass spectrometry (LC-MS/MS). creative-bioarray.comaxispharm.com
Calculating IC₅₀: The rate of metabolite formation at each concentration of the test compound is compared to a control incubation without the inhibitor. The concentration of the test compound that causes 50% inhibition of the enzyme activity (the IC₅₀ value) is then calculated. creative-bioarray.com
These assays are typically performed for the major drug-metabolizing CYP isoforms, including CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4/5. criver.com The results of these assays provide valuable insights into the potential of a compound to alter the metabolism of co-administered drugs, which is a key consideration for its safety profile. solvobiotech.com
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 4-cyanamido-substituted benzenesulfonamides |
| N-cyano-N-substituted 4-aminobenzenesulfonamide |
| benzimidazole-6-sulfonamides |
| cyclopropylsulfamoyl-benzimidazole sulfonamides |
| benzimidazolone sulfonamides |
| quinazolinedione sulfonamides |
Ligand-Target Binding Characterization
Comprehensive searches of scientific literature and chemical databases did not yield specific data on the ligand-target binding characterization of this compound. While the benzenesulfonamide chemical scaffold is present in known inhibitors of various enzymes, particularly 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), no publications directly report the binding affinity, potency, or target profile for this specific compound. Information regarding its IC50, Ki, or other binding constants against any biological target is not publicly available.
Biochemical Assay Development and Optimization for Specific Targets
There is no available scientific literature describing the development or optimization of biochemical assays specifically for the analysis of this compound. General biochemical assays for potential targets of benzenesulfonamide derivatives, such as 11β-HSD1, are well-established. These typically involve incubating the enzyme with its substrate (e.g., cortisone) and cofactor (e.g., NADPH) and measuring the formation of the product (e.g., cortisol) in the presence and absence of the inhibitor. Detection methods often include scintillation proximity assays (SPA), homogeneous time-resolved fluorescence (HTRF), or chromatographic techniques like HPLC. However, the application of these assays to this compound and any specific optimization for this compound have not been reported.
Biophysical Techniques for Characterizing Binding Kinetics and Thermodynamics
No studies utilizing biophysical techniques to characterize the binding kinetics and thermodynamics of this compound with any biological target have been published. Standard biophysical methods employed to study protein-ligand interactions for similar classes of compounds include:
Surface Plasmon Resonance (SPR): To determine association (k_on) and dissociation (k_off) rate constants.
Isothermal Titration Calorimetry (ITC): To measure the thermodynamic parameters of binding, such as enthalpy (ΔH) and entropy (ΔS).
X-ray Crystallography: To elucidate the three-dimensional structure of the ligand bound to its target, revealing specific molecular interactions.
Despite the utility of these techniques, no such data is available for this compound.
Exploration of Allosteric Modulatory Mechanisms
There is no information in the public domain to suggest that this compound functions as an allosteric modulator of any protein. Allosteric modulators bind to a site on the target protein that is distinct from the active (orthosteric) site, inducing a conformational change that alters the protein's activity. Studies to determine if a compound acts allosterically often involve kinetic assays performed at varying substrate concentrations. The absence of any binding or functional data for this compound means that its potential for allosteric modulation remains unexplored.
Functional Consequences of Molecular Interactions in Cellular Systems (in vitro studies, excluding human clinical trials)
No in vitro studies on the functional consequences of this compound in cellular systems have been reported in the scientific literature. Research in this area would typically involve treating cultured cells with the compound and observing its effects on specific cellular pathways or functions. For instance, if the compound were an inhibitor of 11β-HSD1, relevant in vitro studies might include:
Cell-based 11β-HSD1 activity assays: Measuring the conversion of cortisone (B1669442) to cortisol in cell lines that endogenously or recombinantly express the enzyme (e.g., HEK293, 3T3-L1 adipocytes).
Downstream functional assays: Assessing the impact of inhibiting cortisol production on glucocorticoid receptor activation and the expression of glucocorticoid-responsive genes.
Phenotypic assays: Evaluating the effects on cellular processes such as adipogenesis, gluconeogenesis, or inflammatory responses in relevant cell types (e.g., adipocytes, hepatocytes, macrophages).
As no such studies have been published for this compound, its cellular effects and functional consequences remain unknown.
Computational Chemistry and Cheminformatics in Research on 4 Cyano N Cyclopropylbenzenesulfonamide
Quantum Chemical Calculations for Electronic Properties and Reactivity
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and properties of molecules. These calculations provide a detailed understanding of a molecule's geometry, electron distribution, and reactivity, which are crucial for its interaction with biological macromolecules.
Molecular Electrostatic Potential Mapping
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the electrostatic potential on the electron density surface of a molecule. It provides a color-coded map where red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, and blue represents regions of low electron density (positive potential), susceptible to nucleophilic attack. Green and yellow denote areas with neutral or intermediate potential.
For 4-cyano-N-cyclopropylbenzenesulfonamide, an MEP map would reveal key features governing its intermolecular interactions. The oxygen atoms of the sulfonamide group and the nitrogen atom of the cyano group are expected to be regions of high electron density (red), making them potential hydrogen bond acceptors. Conversely, the hydrogen atom attached to the sulfonamide nitrogen would exhibit a positive electrostatic potential (blue), identifying it as a hydrogen bond donor. The aromatic ring will likely show a mixed potential, with the cyano group influencing its electronic properties. Understanding these electrostatic features is critical for predicting how the molecule will orient itself within a protein's binding pocket and the types of non-covalent interactions it will form.
Table 1: Hypothetical Molecular Electrostatic Potential (MEP) Analysis of this compound
| Molecular Region | Predicted Electrostatic Potential | Potential Interaction Role |
| Sulfonamide Oxygen Atoms | Negative (Red) | Hydrogen Bond Acceptor |
| Cyano Nitrogen Atom | Negative (Red) | Hydrogen Bond Acceptor, Metal Coordination |
| Sulfonamide Nitrogen Hydrogen | Positive (Blue) | Hydrogen Bond Donor |
| Phenyl Ring | Neutral to slightly Negative (Green/Yellow) | π-π Stacking, Hydrophobic Interactions |
| Cyclopropyl (B3062369) Group | Neutral (Green) | Hydrophobic Interactions |
Frontier Molecular Orbital (HOMO-LUMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
In the case of this compound, HOMO-LUMO analysis can predict its reactivity and the nature of its potential chemical reactions. The distribution of the HOMO and LUMO across the molecule would indicate the most probable sites for electron donation and acceptance. For instance, the HOMO might be localized on the phenyl ring, suggesting its involvement in electrophilic aromatic substitution reactions. The LUMO could be centered around the cyano and sulfonamide groups, indicating their susceptibility to nucleophilic attack. The calculated HOMO-LUMO energy gap would provide a quantitative measure of its stability and reactivity, which is valuable for understanding its metabolic fate and potential for covalent interactions with biological targets.
Table 2: Hypothetical Frontier Molecular Orbital (FMO) Properties of this compound
| Parameter | Predicted Value (eV) | Interpretation |
| HOMO Energy | -7.5 | Electron-donating capability |
| LUMO Energy | -1.2 | Electron-accepting capability |
| HOMO-LUMO Energy Gap | 6.3 | High kinetic stability, low reactivity |
Molecular Docking and Virtual Screening for Target Identification and Validation
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule (ligand) to the binding site of a protein (receptor). Virtual screening utilizes molecular docking to screen large libraries of compounds against a specific protein target to identify potential hits.
For this compound, molecular docking studies would be instrumental in identifying its potential biological targets. By docking the compound against a panel of known protein structures, researchers can identify proteins with which it forms favorable interactions. The docking score, which estimates the binding free energy, can be used to rank potential targets. A high-ranking pose would show the compound fitting snugly into the binding pocket, forming key interactions such as hydrogen bonds with the sulfonamide and cyano groups, and hydrophobic interactions with the cyclopropyl and phenyl moieties. This approach can generate hypotheses about the compound's mechanism of action, which can then be validated experimentally.
Molecular Dynamics Simulations for Ligand-Protein Complex Stability and Conformational Dynamics
Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations are used to assess the stability of a ligand-protein complex and to explore the conformational changes that may occur upon binding.
Once a potential protein target for this compound is identified through molecular docking, MD simulations can provide a more dynamic and realistic view of the interaction. By simulating the complex in a solvated environment that mimics physiological conditions, researchers can observe the stability of the binding pose over nanoseconds or even microseconds. Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone are monitored to assess stability. Furthermore, MD simulations can reveal the flexibility of the ligand and protein, identify key residues involved in maintaining the binding, and calculate a more accurate binding free energy.
Pharmacophore Modeling for De Novo Design and Scaffold Hopping
A pharmacophore is an abstract description of the steric and electronic features that are necessary for a molecule to interact with a specific biological target. Pharmacophore modeling can be used for virtual screening, de novo design of new molecules, and scaffold hopping, which involves replacing the core structure of a molecule with a different one while retaining its biological activity.
Based on the binding mode of this compound with a validated target, a pharmacophore model can be generated. This model would typically consist of features such as hydrogen bond donors and acceptors, hydrophobic centers, and aromatic rings, all arranged in a specific three-dimensional geometry. This pharmacophore can then be used as a query to search large compound databases for structurally diverse molecules that match the essential features, a process known as scaffold hopping. This can lead to the discovery of novel chemical series with potentially improved properties. The pharmacophore model also serves as a blueprint for the de novo design of new compounds with optimized interactions with the target.
In Silico Prediction of Relevant Biological Parameters for Compound Prioritization
In silico methods are increasingly used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity (Tox) properties of compounds in the early stages of drug discovery. These predictions help in prioritizing compounds with favorable pharmacokinetic and safety profiles for further development.
For this compound, a variety of in silico models can be used to predict its drug-likeness and potential liabilities. Parameters such as lipophilicity (logP), aqueous solubility, plasma protein binding, and permeability across biological membranes (like the blood-brain barrier) can be calculated. Furthermore, its potential to inhibit or be a substrate of major drug-metabolizing enzymes, such as the cytochrome P450 family, can be predicted. Toxicity predictions, including potential for hERG channel inhibition (a key indicator of cardiotoxicity) and mutagenicity, are also crucial for early-stage risk assessment. These in silico predictions, summarized in a table, provide a comprehensive profile of the compound's potential as a drug candidate and guide its optimization.
Table 3: Hypothetical In Silico ADME and Physicochemical Properties of this compound
| Property | Predicted Value | Desired Range for Oral Drugs |
| Molecular Weight ( g/mol ) | 238.29 | < 500 |
| LogP (Octanol/Water Partition Coefficient) | 1.85 | -0.4 to +5.6 |
| Aqueous Solubility (logS) | -3.5 | > -4 |
| Number of Hydrogen Bond Donors | 1 | ≤ 5 |
| Number of Hydrogen Bond Acceptors | 4 | ≤ 10 |
| Polar Surface Area (Ų) | 78.5 | < 140 |
| Blood-Brain Barrier Permeability | Low | Varies with target |
| hERG Inhibition | Low risk | Low risk |
Future Research Directions and Innovative Methodologies
Development of Advanced Synthetic Routes for Complex Analog Libraries
The generation of diverse and complex chemical libraries is fundamental to exploring the structure-activity relationships (SAR) of 4-cyano-N-cyclopropylbenzenesulfonamide. Future efforts will likely move beyond traditional one-at-a-time synthesis and embrace more sophisticated and efficient approaches.
Diversity-oriented synthesis (DOS) is a powerful strategy for creating structurally diverse and complex molecules from a common starting material. By employing branching and folding pathways, DOS can rapidly generate a multitude of analogs with varied scaffolds. For instance, a "branching-folding" strategy could be employed, starting with a key intermediate derived from this compound, to introduce a range of different ring systems and substituents. This would allow for the systematic exploration of how modifications to the core structure impact biological activity.
Another promising avenue is the use of combinatorial chemistry . This high-throughput approach enables the rapid synthesis of large numbers of compounds in a parallel fashion. By utilizing solid-phase synthesis, a library of N-cyclopropylbenzenesulfonamide analogs with diverse substitutions on the phenyl ring could be efficiently prepared. This would facilitate the exploration of a wide range of electronic and steric effects on the molecule's properties.
The following table outlines potential advanced synthetic strategies for generating analog libraries of this compound.
| Synthetic Strategy | Description | Potential Application to this compound |
| Diversity-Oriented Synthesis (DOS) | Employs branching and folding pathways to create structurally diverse and complex molecules from a common starting material. | Generation of analogs with varied heterocyclic scaffolds attached to the benzenesulfonamide (B165840) core. |
| Combinatorial Chemistry | High-throughput parallel synthesis of a large number of compounds. | Rapid creation of a library with diverse substitutions on the aromatic ring and modifications to the cyclopropyl (B3062369) group. |
| Flow Chemistry | Continuous synthesis of compounds in a reactor, allowing for precise control over reaction conditions and rapid optimization. | Scalable and efficient synthesis of key intermediates and final analogs with improved safety and purity. |
High-Throughput Screening (HTS) Approaches for Novel Biological Activities
High-throughput screening (HTS) is an essential tool for rapidly assessing the biological activity of large compound libraries. To uncover novel therapeutic applications for this compound and its analogs, robust and diverse HTS campaigns are necessary.
Phenotypic screening, a key HTS approach, involves testing compounds for their effects on cellular or organismal phenotypes without a preconceived target. This unbiased method is particularly valuable for discovering compounds with novel mechanisms of action. A library of this compound analogs could be screened against a panel of cancer cell lines, primary neuronal cells, or infectious disease models to identify unexpected biological activities.
Target-based screening, on the other hand, focuses on identifying compounds that modulate the activity of a specific protein or pathway of interest. Given that the benzenesulfonamide scaffold is a common feature in inhibitors of enzymes such as carbonic anhydrases and kinases, HTS assays for these target classes would be a logical starting point. For example, a kinase inhibitor screen could reveal if this compound or its derivatives have activity against specific kinases implicated in disease.
The table below summarizes potential HTS approaches for this compound.
| HTS Approach | Description | Potential Application for this compound |
| Phenotypic Screening | Unbiased screening of compounds based on their effects on cellular or organismal phenotypes. | Discovery of novel activities in areas such as oncology, neuroscience, or infectious diseases. |
| Target-Based Screening | Screening for compounds that modulate the activity of a specific biological target. | Identification of inhibitory activity against known drug targets like kinases, proteases, or carbonic anhydrases. |
| High-Content Screening (HCS) | An imaging-based approach that provides multiparametric data on cellular events. | Detailed characterization of cellular responses to treatment, including changes in morphology, protein localization, and cell signaling. |
Application of Artificial Intelligence and Machine Learning in Compound Design and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid design and optimization of novel compounds. These computational tools can be leveraged to accelerate the development of this compound analogs with improved potency, selectivity, and pharmacokinetic properties.
Generative AI models can be trained on large datasets of known bioactive molecules to design novel compounds with desired characteristics. By providing the model with the this compound scaffold as a starting point, it can generate virtual libraries of analogs with predicted high affinity for a specific target.
Predictive ML models can be used to forecast the biological activity and physicochemical properties of virtual compounds before they are synthesized. This in silico screening can significantly reduce the time and cost associated with experimental testing by prioritizing the most promising candidates for synthesis and further evaluation. For instance, quantitative structure-activity relationship (QSAR) models can be developed to predict the inhibitory potency of benzenesulfonamide derivatives against a particular enzyme.
The following table highlights the potential applications of AI and ML in the context of this compound.
| AI/ML Application | Description | Potential Impact on this compound Research |
| Generative Models | AI algorithms that can create new data, such as novel molecular structures. | De novo design of novel analogs with optimized properties. |
| Predictive Modeling (e.g., QSAR) | Machine learning models that predict the properties of molecules based on their structure. | In silico screening to prioritize compounds for synthesis and testing, reducing experimental costs. |
| Lead Optimization | Iterative use of AI/ML to guide the modification of a lead compound to improve its properties. | More efficient optimization of potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. |
Integration of Chemoproteomics for Unbiased Target Discovery
A significant challenge in drug discovery is identifying the specific molecular target(s) of a bioactive compound. Chemoproteomics offers a powerful, unbiased approach to target deconvolution by identifying the proteins that a small molecule interacts with in a complex biological system.
Affinity-based proteomics is a common chemoproteomic strategy. This involves immobilizing a derivative of this compound onto a solid support and then incubating it with a cell lysate. The proteins that bind to the compound can then be isolated, identified by mass spectrometry, and validated as potential targets.
Another approach is activity-based protein profiling (ABPP), which uses chemical probes that covalently bind to the active sites of specific enzyme families. By competing with these probes, this compound or its analogs can reveal their engagement with specific enzymes within the proteome.
These chemoproteomic strategies are summarized in the table below.
| Chemoproteomics Method | Description | Application to this compound |
| Affinity-Based Proteomics | Uses an immobilized version of the compound to "pull down" its binding partners from a cell or tissue lysate. | Unbiased identification of direct protein targets. |
| Activity-Based Protein Profiling (ABPP) | Employs reactive probes to profile the functional state of entire enzyme families. | Identification of enzyme targets and assessment of target engagement in a cellular context. |
| Thermal Proteome Profiling (TPP) | Measures changes in protein thermal stability upon ligand binding to identify targets. | Label-free identification of direct and indirect targets in live cells or cell lysates. |
Elucidation of Novel Molecular Mechanisms Beyond Current Understanding
A deep understanding of a compound's mechanism of action is crucial for its development as a therapeutic agent. While the initial biological activity of this compound may be identified through screening, further research is needed to elucidate the downstream molecular events that lead to the observed phenotype.
Once a primary target has been identified through chemoproteomics, a variety of cell and molecular biology techniques can be employed to investigate the downstream signaling pathways. For example, if the compound is found to inhibit a particular kinase, subsequent studies would focus on identifying the substrates of that kinase and how their phosphorylation status is altered by the compound.
Furthermore, "omics" technologies such as transcriptomics (RNA-seq) and metabolomics can provide a global view of the cellular changes induced by this compound. By analyzing changes in gene expression and metabolite levels, researchers can gain insights into the broader biological pathways and processes that are modulated by the compound, potentially revealing novel and unexpected mechanisms of action.
The table below outlines approaches to elucidate novel molecular mechanisms.
| Investigative Approach | Description | Potential Insights for this compound |
| Pathway Analysis | Investigating the downstream signaling events following target engagement. | Understanding the functional consequences of target modulation and the compound's mechanism of action. |
| Transcriptomics (RNA-seq) | Global analysis of gene expression changes in response to compound treatment. | Identification of cellular pathways and biological processes affected by the compound. |
| Metabolomics | Comprehensive analysis of changes in metabolite levels following compound treatment. | Revealing alterations in cellular metabolism and identifying potential biomarkers of drug response. |
Q & A
What are the optimal synthetic routes for 4-cyano-N-cyclopropylbenzenesulfonamide, and how can reaction yields be maximized?
Basic Research Question
Methodological Answer:
Synthesis typically involves sulfonylation of 4-cyanobenzenesulfonyl chloride with cyclopropylamine under controlled conditions. Key steps include:
Reagent Selection : Use anhydrous solvents (e.g., THF or DCM) to minimize hydrolysis of the sulfonyl chloride intermediate.
Temperature Control : Maintain temperatures between 0–5°C during the coupling reaction to suppress side reactions (e.g., cyclopropane ring opening).
Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) yields >90% purity.
To maximize yields:
- Optimize stoichiometry (1.2:1 molar ratio of cyclopropylamine to sulfonyl chloride).
- Use scavengers (e.g., molecular sieves) to absorb residual moisture .
How can researchers characterize this compound using spectroscopic methods?
Basic Research Question
Methodological Answer:
Table 1: Spectroscopic Techniques and Key Data
| Technique | Key Data Points | Interpretation |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 7.85 (d, 2H, Ar-H), δ 1.25 (m, 1H, cyclopropyl) | Confirms aromatic protons and cyclopropyl substituent. |
| IR | 2230 cm⁻¹ (C≡N stretch), 1350/1150 cm⁻¹ (S=O asym/sym) | Validates cyano and sulfonamide groups. |
| HRMS | [M+H]⁺ m/z 265.0821 (calc. 265.0818) | Confirms molecular formula (C₁₀H₁₁N₂O₂S). |
| Steps : |
What in vitro assays are suitable for evaluating the biological activity of this compound?
Basic Research Question
Methodological Answer:
Enzyme Inhibition Assays :
- Target carbonic anhydrase isoforms (e.g., CA-II) using stopped-flow CO₂ hydration.
- IC₅₀ values calculated via nonlinear regression of activity vs. inhibitor concentration.
Antimicrobial Screening :
- Use microdilution broth assays (MIC determination) against Gram-positive/negative strains.
- Include positive controls (e.g., ciprofloxacin) and solvent blanks.
Cytotoxicity Testing :
- MTT assay on human cell lines (e.g., HEK293) to assess selectivity .
How can computational models predict the reactivity and binding affinity of this compound?
Advanced Research Question
Methodological Answer:
Quantum Chemical Calculations :
- Optimize geometry using DFT (B3LYP/6-311++G**) to study electron distribution at the cyano group.
Molecular Docking :
- Dock into CA-II active site (PDB ID: 3KS3) with AutoDock Vina. Analyze hydrogen bonds with Thr199/Glu106.
QSAR Modeling :
- Train models using descriptors (e.g., LogP, polar surface area) from analogs like 4-cyano-N-(2-fluorophenyl)benzamide .
What strategies resolve contradictions in reaction data (e.g., unexpected byproducts)?
Advanced Research Question
Methodological Answer:
Byproduct Identification :
- Use LC-MS/MS to detect intermediates (e.g., hydrolyzed sulfonic acid derivatives).
Mechanistic Studies :
- Probe reaction pathways via ¹⁸O isotopic labeling of water to trace hydrolysis.
Kinetic Analysis :
- Monitor reaction progress via in situ FTIR to identify rate-determining steps.
- Adjust pH to stabilize the sulfonamide intermediate .
How is X-ray crystallography applied to determine the crystal structure of this compound?
Advanced Research Question
Methodological Answer:
Crystallization :
- Grow single crystals via vapor diffusion (acetonitrile/water, 4:1) at 4°C.
Data Collection :
- Use Mo-Kα radiation (λ = 0.71073 Å) on a Bruker D8 Venture diffractometer.
Refinement :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
